Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 248249-53-8
VCID: VC2211595
InChI: InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
Molecular Formula: C13H11NO4S
Molecular Weight: 277.3 g/mol

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

CAS No.: 248249-53-8

Cat. No.: VC2211595

Molecular Formula: C13H11NO4S

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate - 248249-53-8

Specification

CAS No. 248249-53-8
Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
IUPAC Name ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
Standard InChI Key WRDIRGFGEKHRIK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Properties and Structure

Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate is characterized by its heterocyclic structure that combines a thiazole ring with a benzo[d] dioxole moiety. The core chemical and physical properties of this compound are essential for understanding its behavior in various chemical and biological systems.

Basic Chemical Information

The compound has specific identifiers and properties that distinguish it in chemical databases and literature:

PropertyValue
CAS Number248249-53-8
Molecular FormulaC13H11NO4S
Molecular Weight277.3 g/mol
IUPAC NameEthyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Physical AppearanceWhite solid

Structural Features and Significance

The structural arrangement of Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate confers unique electronic properties that influence its biological activity. The thiazole ring, being electron-deficient, can participate in various interactions with biological targets, while the benzodioxole group can enhance membrane permeability and provide additional binding interactions. These structural features make the compound particularly interesting for medicinal chemistry applications, as they can be manipulated to optimize drug-like properties and target interactions .

The presence of the carboxylic ester group at position 4 of the thiazole ring adds another dimension to the compound's chemistry, allowing for hydrolysis to the corresponding acid or conversion to other functional groups. This versatility in functional group manipulation enables the development of a wide range of derivatives with potentially enhanced biological activities or altered physicochemical properties.

Synthesis Methods

Several synthetic routes have been developed to produce Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate, each with specific advantages in terms of yield, reaction conditions, and starting materials.

Classical Synthetic Approaches

One common method for synthesizing Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate involves the reaction of ethyl thioglycolate with 5-bromobenzo[d] dioxole in the presence of a base. This approach follows the general strategy for thiazole ring formation, where a thioamide or related compound reacts with an α-haloketone or α-haloester to form the thiazole core.

Biological Activities

Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate demonstrates a range of biological activities that have attracted significant research interest, particularly in the fields of medicinal chemistry and drug development.

Antimicrobial Properties

Studies have shown that Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antibacterial effect suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

The antimicrobial mechanisms of this compound likely involve interactions with bacterial cell structures or enzyme systems, though detailed mechanism studies are still emerging in the literature. The thiazole core, present in many known antibiotics, is often associated with antimicrobial activity, suggesting that this structural feature contributes significantly to the observed effects.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate. Research has shown that the compound can induce apoptosis and inhibit cell growth in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

The anticancer mechanisms of compounds containing benzo[d] dioxol-5-yl moieties, such as the thiourea derivatives described in the literature, include EGFR inhibition, mitochondrial apoptosis pathway effects through Bax and Bcl-2 regulation, and cell cycle disruption. While these specific mechanisms have been established for related compounds, they provide insight into potential modes of action for Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate .

Research Findings and Applications

The versatility of Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate has led to exploration of its applications across multiple scientific disciplines.

Pharmaceutical Applications

In pharmaceutical research, Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate serves as both a potential therapeutic agent and a scaffold for developing novel compounds with enhanced properties. The compound's demonstrated biological activities make it a promising candidate for drug development in several therapeutic areas:

  • Antimicrobial agents: With rising antibiotic resistance, new compounds with broad-spectrum activity are increasingly valuable

  • Anticancer therapeutics: The compound's cytotoxic effects on cancer cells while potentially sparing normal cells could lead to safer chemotherapeutic options

  • Hepatoprotective drugs: The potential liver-protective effects suggest applications in treating various liver disorders

The compound can also serve as a starting point for medicinal chemistry campaigns, where structural modifications can be introduced to optimize pharmacokinetic properties, target specificity, and safety profiles.

Agricultural Applications

In agricultural chemistry, compounds with thiazole rings and benzodioxole moieties have found applications in pesticide development. The antimicrobial properties of Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate suggest potential utility in creating new fungicides or bactericides for crop protection.

Agricultural research often leverages compounds with known biological activities to develop more targeted, environmentally friendly pest control agents. The structural features of Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate make it a candidate for such applications, potentially contributing to sustainable agriculture practices.

Materials Science Applications

In materials science, heterocyclic compounds like Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate can be incorporated into polymer systems to enhance specific properties. The compound's conjugated system and heteroatoms can contribute to electronic, optical, or mechanical characteristics of materials.

Potential applications in materials science include:

  • Development of conductive polymers for electronic devices

  • Creation of photoactive materials for sensors or energy conversion

  • Enhancement of polymer stability or resistance to degradation

Structure-Activity Relationship Studies

Research on compounds related to Ethyl 2-(benzo[d] dioxol-5-yl)thiazole-4-carboxylate has provided insights into structure-activity relationships that can guide future drug development. The table below summarizes some structurally similar compounds and their distinctive features:

CompoundStructural DifferencesPotential Impact on Activity
2-(Benzo[d] dioxol-5-yl)thiazoleLacks ethyl ester groupMore polar; may have different biodistribution
Ethyl 2-(benzothiazole-4-carboxylate)Contains benzothiazole instead of thiazoleDifferent electronic properties and binding profile
Ethyl 2-(furan-2-carboxylate)Contains furan ring instead of thiazoleAltered metabolic stability and target interactions
2-Benzo dioxol-5-yl-thiazole-4-carbaldehydeAldehyde instead of ester groupMore reactive; potential for different derivatization

These structural variations highlight the importance of specific functional groups and their arrangement in determining biological activity and physicochemical properties .

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